CYP450 Time-Dependent Inhibition: Dasatinib beta-D-Glucuronide vs. Other Drug Glucuronides
In a direct head-to-head screening of 16 major drug glucuronides, dasatinib β-D-glucuronide was among the nine glucuronides that did not cause NADPH- and time-dependent inhibition of any of the nine tested CYP enzymes (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2J2, 3A). In contrast, seven other glucuronides (e.g., carvedilol β-D-glucuronide, diclofenac acyl-β-D-glucuronide) were identified as inhibitors, with carvedilol β-D-glucuronide causing a 6.4-fold IC50 shift for CYP3A (from 7.0 µM to 1.1 µM after 30-min preincubation with NADPH) [1].
| Evidence Dimension | Time-dependent CYP inhibition liability |
|---|---|
| Target Compound Data | No inhibition of any tested CYP enzyme |
| Comparator Or Baseline | Carvedilol β-D-glucuronide (CYP3A IC50 shift: 7.0 µM to 1.1 µM after 30-min preincubation) and others |
| Quantified Difference | Absolute absence of inhibitory activity vs. up to 6.4-fold IC50 shift for comparators |
| Conditions | Cocktail substrate assay in human liver microsomes; preincubation with NADPH |
Why This Matters
This data is crucial for researchers selecting a glucuronide metabolite standard that will not confound DDI study results by inadvertently inhibiting CYP enzymes.
- [1] Kahma H, Sikanen T, Kostiainen R, et al. Screening of 16 major drug glucuronides for time-dependent inhibition of nine drug-metabolizing CYP enzymes – detailed studies on CYP3A inhibitors. European Journal of Pharmaceutical Sciences. 2024;193:106460. View Source
